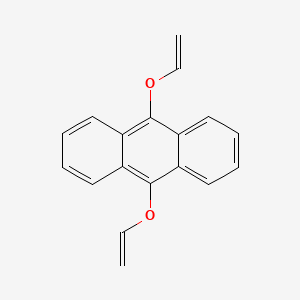
9,10-Bis(ethenyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(ethenyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The unique structure of this compound, with ethenyloxy groups at the 9 and 10 positions, imparts distinct chemical and physical properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(ethenyloxy)anthracene typically involves the reaction of anthracene with ethenyloxy reagents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:
Reagents: Anthracene, ethenyloxy reagents, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K2CO3).
Solvent: Toluene or DMF.
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(ethenyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyloxy groups to ethyl groups.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(ethyl)anthracene.
Substitution: 9,10-Bis(ethenyloxy)-2-bromoanthracene.
Aplicaciones Científicas De Investigación
9,10-Bis(ethenyloxy)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies and as a dopant in organic semiconductors.
Biology: Employed in bioimaging due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(ethenyloxy)anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, promoting electrons to an excited state. Upon returning to the ground state, it emits light, which is the basis for its use in fluorescence applications . The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and the stabilization of the excited state by the ethenyloxy groups.
Comparación Con Compuestos Similares
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion and as a fluorescent probe.
9,10-Dimethylanthracene: Employed in photophysical studies and as a standard in fluorescence spectroscopy.
Uniqueness: 9,10-Bis(ethenyloxy)anthracene is unique due to its ethenyloxy groups, which enhance its solubility and fluorescence properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability .
Propiedades
Número CAS |
3399-51-7 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
9,10-bis(ethenoxy)anthracene |
InChI |
InChI=1S/C18H14O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h3-12H,1-2H2 |
Clave InChI |
IZEMTRCPBXBZRK-UHFFFAOYSA-N |
SMILES canónico |
C=COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


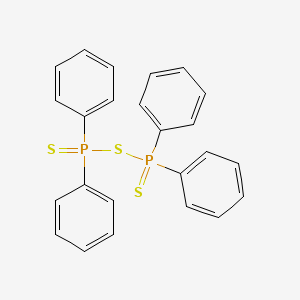
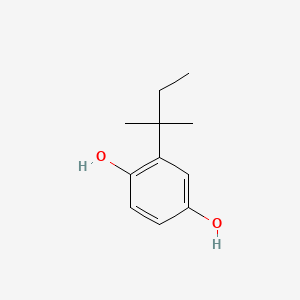
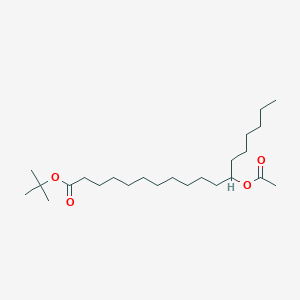
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

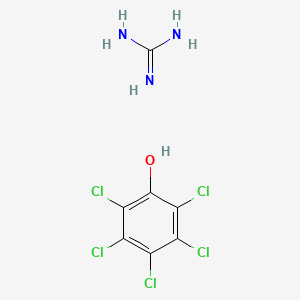
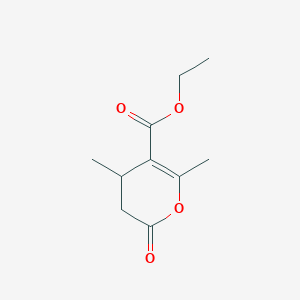
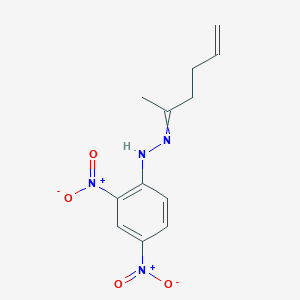
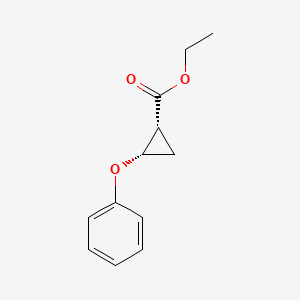
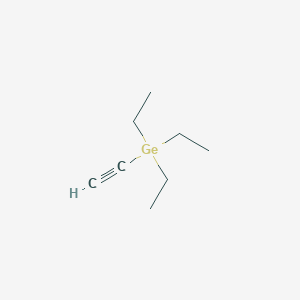
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)


